molecular formula C11H12O B13575950 3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]

3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]

Cat. No.: B13575950
M. Wt: 160.21 g/mol
InChI Key: UYJPQDRVQBXHQR-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane]: is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is part of the oxirane family, characterized by a three-membered epoxide ring. The naphthalene moiety adds aromaticity and stability to the molecule, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of naphthalene derivatives with epoxidizing agents. For instance, the reaction of 1-naphthol with an epoxidizing agent like m-chloroperbenzoic acid can yield the desired spiro compound.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids like m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under basic conditions.

Major Products

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Substituted naphthalene derivatives

Scientific Research Applications

3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] involves its interaction with molecular targets through its epoxide ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biomolecules. This can result in the modulation of biological pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]
  • 3,4-dihydro-2H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]

Uniqueness

3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] is unique due to its epoxide ring, which imparts distinct reactivity compared to other spiro compounds. The presence of the naphthalene moiety also adds aromatic stability, making it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-6-10-9(4-1)5-3-7-11(10)8-12-11/h1-2,4,6H,3,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJPQDRVQBXHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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